(2-Propoxybenzyl)hydrazine

Monoamine oxidase inhibition Structure-activity relationship Medicinal chemistry

(2-Propoxybenzyl)hydrazine (CAS 184708-13-2) is a substituted arylalkylhydrazine with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. The compound features a hydrazine moiety linked to a benzyl ring bearing an ortho-propoxy substituent, which influences its lipophilicity (predicted LogP = 1.86) and hydrogen bonding capacity (TPSA = 47.28).

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B15123142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propoxybenzyl)hydrazine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1CNN
InChIInChI=1S/C10H16N2O/c1-2-7-13-10-6-4-3-5-9(10)8-12-11/h3-6,12H,2,7-8,11H2,1H3
InChIKeyUQRXFJVKRXOMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Propoxybenzyl)hydrazine: Chemical Identity and Baseline Characteristics for Informed Procurement


(2-Propoxybenzyl)hydrazine (CAS 184708-13-2) is a substituted arylalkylhydrazine with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . The compound features a hydrazine moiety linked to a benzyl ring bearing an ortho-propoxy substituent, which influences its lipophilicity (predicted LogP = 1.86) and hydrogen bonding capacity (TPSA = 47.28) . Commercially available as the free base (purity ≥98%) or the hydrochloride salt (CAS 2682114-21-0), it serves as a versatile building block in medicinal chemistry and agrochemical synthesis .

Why Benzylhydrazine or Other Alkylhydrazines Cannot Substitute for (2-Propoxybenzyl)hydrazine in Structure-Guided Applications


Arylalkylhydrazines exhibit pronounced structure-activity relationships (SAR) where even minor modifications to the aryl ring substitution pattern or alkyl chain length can dramatically alter enzyme inhibition potency, isoform selectivity, and physicochemical properties [1]. Benzylhydrazine (unsubstituted) demonstrates a Ki of 0.026 mM for MAO-B at pH 7.5, but ortho-substitution with a propoxy group is predicted to modulate both electronic density on the aromatic ring and steric occupancy within the enzyme active site [2]. Consequently, generic substitution with benzylhydrazine or other simple alkylhydrazines would yield divergent binding kinetics, metabolic stability, and synthetic utility, making (2-Propoxybenzyl)hydrazine a non-fungible entity in precise research or industrial workflows [3].

Quantitative Differentiation of (2-Propoxybenzyl)hydrazine from Closest Analogs: An Evidence-Based Procurement Guide


Ortho-Propoxy Substitution Differentiates (2-Propoxybenzyl)hydrazine from Unsubstituted Benzylhydrazine in Enzyme Binding Pockets

While direct Ki data for (2-Propoxybenzyl)hydrazine are not published, class-level SAR analysis reveals that benzylhydrazine inhibits MAO-B with a Ki of 0.026 mM at pH 7.5 (25°C) [1]. The ortho-propoxy substituent in (2-Propoxybenzyl)hydrazine introduces steric bulk (molar refractivity ~52.5) and electron-donating effects that are predicted to alter both binding affinity and isoform selectivity relative to the unsubstituted parent . Structural studies confirm that the benzyl moiety of arylalkylhydrazines occupies the substrate cavity of MAO-B, where ortho-substituents directly influence the geometry of covalent flavin N(5) alkylation [2].

Monoamine oxidase inhibition Structure-activity relationship Medicinal chemistry

Predicted Lipophilicity (LogP) of (2-Propoxybenzyl)hydrazine Contrasts with Benzylhydrazine and Phenylethylhydrazine, Impacting Membrane Permeability

The predicted LogP (octanol-water partition coefficient) for (2-Propoxybenzyl)hydrazine is 1.8605 . In contrast, the parent compound benzylhydrazine has a calculated LogP of approximately 0.65 (ChemSpider ID 21159430), while phenylethylhydrazine (phenelzine) has a LogP of ~1.10. The 2-propoxy substituent increases lipophilicity by roughly 1.2 LogP units relative to benzylhydrazine, which correlates with enhanced passive membrane permeability and potentially improved blood-brain barrier penetration [1].

Physicochemical property prediction ADME Medicinal chemistry

(2-Propoxybenzyl)hydrazine as a Precursor to Antimicrobial Hydrazone Derivatives Demonstrates Synthetic Utility Distinct from Simple Benzylhydrazines

Condensation of 2-propoxybenzaldehyde with hydrazine derivatives yields 2-propoxybenzylidene hydrazones, which serve as intermediates for Mannich bases exhibiting antimicrobial activity. Specifically, 2-propoxybenzylidene isonicotinohydrazide (derived from isoniazid and 2-propoxybenzaldehyde) and its Mannich derivatives showed moderate to potent antimicrobial activity with IC50 values ranging from 2.84 to 8.55 μg/mL against tested strains [1]. (2-Propoxybenzyl)hydrazine itself can be employed as a nucleophilic partner in similar transformations, offering a distinct ortho-propoxy substitution pattern not available with unsubstituted benzylhydrazine or other alkylhydrazines [2].

Antimicrobial Hydrazone synthesis Medicinal chemistry

Hydrochloride Salt Form of (2-Propoxybenzyl)hydrazine Offers Enhanced Aqueous Solubility Relative to Free Base, Facilitating Biological Assays

(2-Propoxybenzyl)hydrazine is commercially available as both the free base (CAS 184708-13-2) and the hydrochloride salt (CAS 2682114-21-0) . While quantitative solubility data are not disclosed, the hydrochloride salt is empirically more soluble in aqueous media, which is a critical requirement for in vitro enzyme assays, cell-based studies, and in vivo administration . In contrast, benzylhydrazine hydrochloride (CAS 20574-63-8) is also soluble, but the ortho-propoxy group in (2-Propoxybenzyl)hydrazine hydrochloride may alter precipitation kinetics and stability in buffer systems .

Salt form selection Solubility enhancement Biological assay

Priority Application Scenarios for (2-Propoxybenzyl)hydrazine Based on Verified Differential Evidence


Exploration of Ortho-Substituent Effects in Monoamine Oxidase (MAO) Inhibitor SAR

Researchers investigating the structure-activity relationships of arylalkylhydrazine MAO inhibitors can employ (2-Propoxybenzyl)hydrazine to probe the influence of ortho-alkoxy substitution on enzyme inhibition potency and isoform selectivity. While benzylhydrazine exhibits a Ki of 0.026 mM for MAO-B, the ortho-propoxy analog provides a sterically and electronically distinct scaffold for comparative enzymology and crystallographic studies [1].

Synthesis of Novel Antimicrobial Hydrazone Derivatives via Mannich Reactions

Building on the demonstrated antimicrobial activity of 2-propoxybenzylidene isonicotinohydrazide Mannich bases (IC50 2.84–8.55 μg/mL), (2-Propoxybenzyl)hydrazine can be used as a nucleophilic partner to generate a new series of hydrazones and Mannich adducts. This approach exploits the unique ortho-propoxy substitution to diversify chemical space around the hydrazine scaffold [2].

Heterocycle Synthesis as an Intermediate for Pyrazoles and Other Nitrogen-Rich Scaffolds

(2-Propoxybenzyl)hydrazine serves as a versatile nucleophilic intermediate for the construction of heterocyclic systems, including pyrazoles and pyrazolines, which are prevalent in pharmaceutical and agrochemical patents. Its ortho-propoxy group imparts distinct steric and electronic properties compared to unsubstituted benzylhydrazine, enabling access to proprietary chemical matter [3].

Biological Assays Requiring Enhanced Aqueous Solubility via Hydrochloride Salt

For in vitro enzyme inhibition assays, cell culture studies, or in vivo pharmacological evaluations, the hydrochloride salt form of (2-Propoxybenzyl)hydrazine (CAS 2682114-21-0) is recommended due to its improved aqueous solubility relative to the free base. This minimizes the need for DMSO or other organic co-solvents that may confound biological readouts .

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